molecular formula C19H21N3O3 B6449963 2-(3-methoxyphenyl)-5-[(oxan-3-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 2640866-33-5

2-(3-methoxyphenyl)-5-[(oxan-3-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No. B6449963
CAS RN: 2640866-33-5
M. Wt: 339.4 g/mol
InChI Key: CNZAOYMVGFZSSP-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)-5-[(oxan-3-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one (MPOP) is a novel pyrazolopyridine compound with potential applications in medicinal chemistry and drug discovery. It has a unique structure that combines the properties of two heterocyclic compounds, pyrazole and pyridine, making it a versatile molecule with potential therapeutic properties. MPOP has been studied extensively in recent years and has been found to possess a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic activities.

Scientific Research Applications

2-(3-methoxyphenyl)-5-[(oxan-3-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one has been studied extensively for its potential medicinal applications. Its anti-inflammatory properties have been studied in several animal models, including mice and rats. In addition, its anti-tumor activity has been demonstrated in several cancer cell lines. Its anti-diabetic properties have also been studied in several animal models, including mice and rats. 2-(3-methoxyphenyl)-5-[(oxan-3-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one has also been studied as a potential drug for the treatment of neurodegenerative diseases, such as Alzheimer’s disease and Parkinson’s disease.

Mechanism of Action

The exact mechanism of action of 2-(3-methoxyphenyl)-5-[(oxan-3-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is not yet fully understood. However, it is believed to act by inhibiting the activity of several enzymes, such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and nitric oxide synthase (NOS). In addition, it has been found to have an inhibitory effect on the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). Finally, it has also been found to possess antioxidant activity, which may be responsible for its anti-inflammatory and anti-tumor properties.
Biochemical and Physiological Effects
2-(3-methoxyphenyl)-5-[(oxan-3-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one has been found to possess a variety of biochemical and physiological effects. Its anti-inflammatory and anti-tumor activities have been demonstrated in several animal models, including mice and rats. It has also been found to possess anti-diabetic properties, as well as antioxidant activity. In addition, it has been found to possess neuroprotective effects and may be useful in the treatment of neurodegenerative diseases, such as Alzheimer’s disease and Parkinson’s disease.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3-methoxyphenyl)-5-[(oxan-3-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one in laboratory experiments include its availability and ease of synthesis. In addition, its unique structure and properties make it a versatile molecule with potential therapeutic applications. The main limitation of using 2-(3-methoxyphenyl)-5-[(oxan-3-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one in laboratory experiments is the lack of understanding of its exact mechanism of action.

Future Directions

For research include further investigation of its anti-inflammatory, anti-tumor, and anti-diabetic properties. In addition, further research is needed to understand its exact mechanism of action and to identify potential therapeutic targets. Other future directions include exploring its potential as an antioxidant and its potential for the treatment of neurodegenerative diseases. Finally, further research is needed to identify potential side effects and toxicity of 2-(3-methoxyphenyl)-5-[(oxan-3-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one.

Synthesis Methods

2-(3-methoxyphenyl)-5-[(oxan-3-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one can be synthesized using a variety of methods, including the Knoevenagel condensation, the Biginelli reaction, and the Fischer indole synthesis. The Knoevenagel condensation involves the reaction of an aldehyde and a ketone in the presence of an acid catalyst to form a β-hydroxyaldehyde. This is then reacted with an amine to form an α-amino carbonyl compound. The Biginelli reaction involves the reaction of an aldehyde, an acid, and an ethyl cyanoacetate to form an α-amino carbonyl compound. Finally, the Fischer indole synthesis involves the reaction of an aldehyde, an acid, and an amine to form an indole.

properties

IUPAC Name

2-(3-methoxyphenyl)-5-(oxan-3-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-24-16-6-2-5-15(10-16)17-11-18-19(23)21(7-8-22(18)20-17)12-14-4-3-9-25-13-14/h2,5-8,10-11,14H,3-4,9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZAOYMVGFZSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C=CN(C(=O)C3=C2)CC4CCCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxyphenyl)-5-(oxan-3-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one

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